molecular formula C20H20ClNO3 B020027 (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 103321-53-5

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B020027
CAS No.: 103321-53-5
M. Wt: 357.8 g/mol
InChI Key: OJVUGYYHLWTNDI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorenyl Group : Provides stability and enhances reactivity.
  • Chloro Group : May contribute to biological interactions.
  • Carbamate Moiety : Often associated with enzyme inhibition and modulation of biological pathways.

The molecular formula for this compound is C17H20ClN2O3C_{17}H_{20}ClN_{2}O_{3} with a molecular weight of approximately 334.80 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through:

  • Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, inhibiting their function. This action is crucial in therapeutic applications, particularly in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways. This interaction can result in altered gene expression and cellular responses.
  • Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer drug development.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anti-cancer Activity : A study demonstrated that similar carbamate derivatives exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis through caspase activation .
  • Anti-inflammatory Properties : Research indicated that compounds with fluorenyl groups could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Enzyme Interaction Studies : Investigations into enzyme kinetics showed that certain derivatives could effectively inhibit enzymes involved in metabolic pathways, further supporting their therapeutic potential .

Biological Activity Summary

Activity TypeCompound EffectReference
Enzyme InhibitionInhibits key metabolic enzymes
Anti-cancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Structural Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-(9H-Fluoren-9-yl)methyl CarbamateFluorenyl + CarbamateEnzyme inhibition, anti-cancer
(9H-Fluoren-9-yl)methyl (2-benzyl)Benzyl + HydroxypropylAnti-inflammatory
(9H-Fluoren-9-yl)methyl DecylDecyl + CarbamateEnzyme inhibition

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVUGYYHLWTNDI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448232
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-53-5
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.